

MM 47755: Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: MM 47755

Cat. No.: B1244133

[Get Quote](#)

Technical Guide for Drug Development & Chemical Biology

Part 1: Executive Summary & Molecular Identity

MM 47755 (also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin) is a tetracyclic angucyclinone antibiotic isolated from *Streptomyces* species (e.g., *Streptomyces* sp. Gö 40/14). Unlike broad-spectrum antibiotics that primarily target cell wall synthesis or ribosomal function, **MM 47755** occupies a unique niche in chemical biology due to its dual mode of action: direct antibacterial activity against Gram-positive organisms and, more significantly, the inhibition of staphyloxanthin virulence factor production in *Staphylococcus aureus*.

This guide details the mechanistic underpinnings of **MM 47755**, emphasizing its utility as a chemical probe for anti-virulence therapy—a strategy that disarms pathogens rather than killing them, potentially reducing selective pressure for resistance.

Chemical Profile

Property	Specification
CAS Number	117620-87-8
Chemical Formula	C ₂₀ H ₁₆ O ₅
Molecular Weight	336.34 g/mol
Class	Angucyclinone (Benz[a]anthracene derivative)
Solubility	DMSO (>10 mM), Methanol, Acetone
Appearance	Yellow solid
Primary Targets	DNA (Intercalation), Staphyloxanthin Biosynthesis Pathway

Part 2: Mechanism of Action (MOA)

MM 47755 exhibits a pleiotropic mechanism of action, functioning through two distinct biological pathways depending on concentration and target organism.

Primary Mechanism: Inhibition of Staphyloxanthin Biosynthesis (Anti-Virulence)

The most distinct pharmacological value of **MM 47755** lies in its ability to block the production of staphyloxanthin, the golden carotenoid pigment that protects *S. aureus* from reactive oxygen species (ROS) generated by the host immune system (neutrophils).

- Target Pathway: The staphyloxanthin biosynthesis cascade, specifically downstream of farnesyl diphosphate (FPP).[1]
- Molecular Effect: Treatment with **MM 47755** results in depigmentation of *S. aureus* colonies (turning them from gold to white) without significantly inhibiting bacterial growth at sub-MIC levels.
- Physiological Outcome: The loss of staphyloxanthin renders the bacteria hypersensitive to oxidative stress (e.g., hydrogen peroxide, superoxide) and significantly increases susceptibility to immune clearance (phagocytosis).

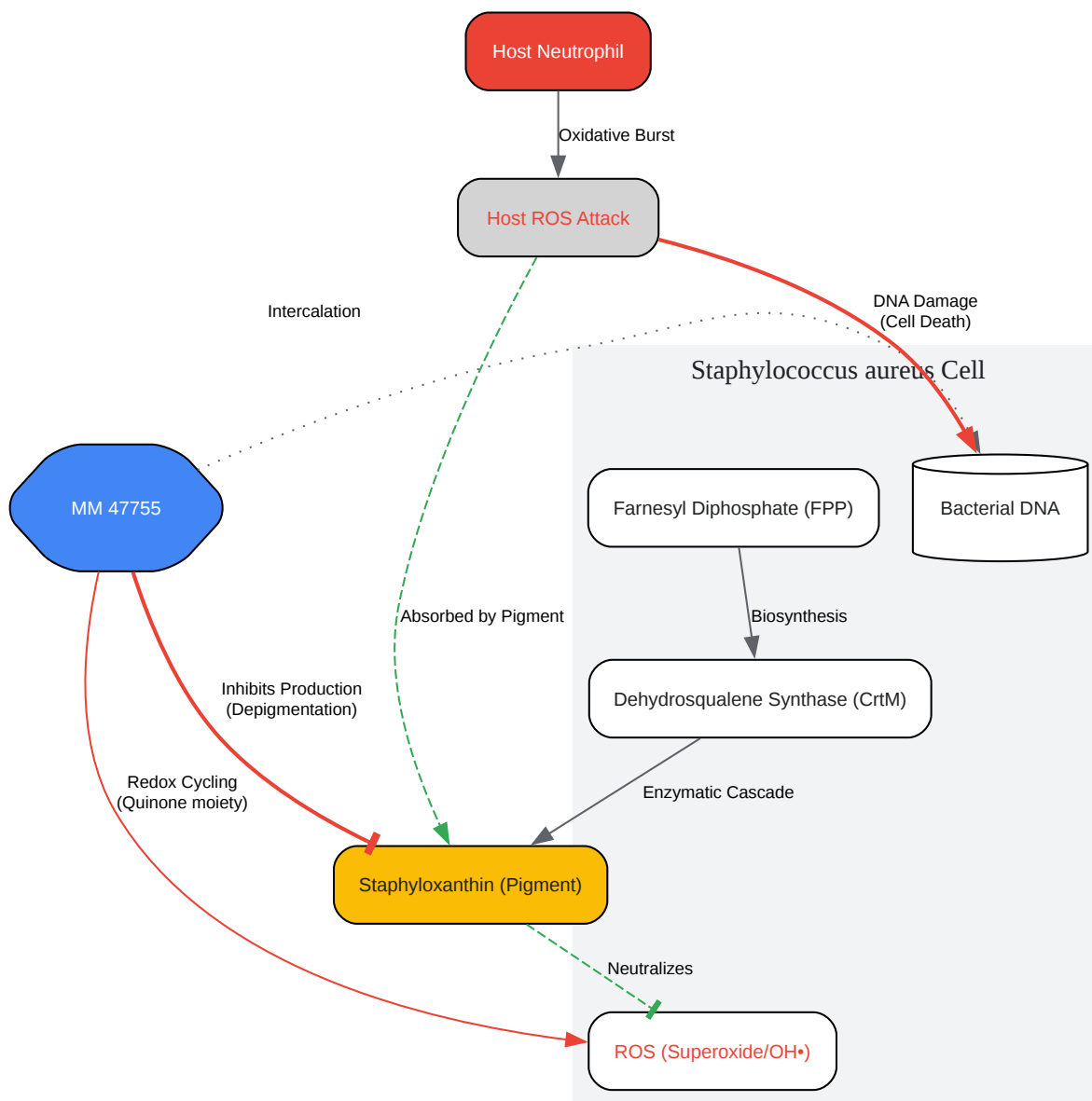
Secondary Mechanism: Angucyclinone Cytotoxicity (Direct Antibiosis)

As a member of the angucycline class, **MM 47755** possesses an aromatic benz[a]anthracene core capable of interacting directly with biological macromolecules.

- **DNA Intercalation:** The planar tetracyclic structure allows **MM 47755** to intercalate between DNA base pairs, disrupting replication and transcription.
- **Redox Cycling:** The quinone moiety can undergo one-electron reduction to form semiquinone radicals, which transfer electrons to oxygen, generating superoxide anions and hydroxyl radicals. This causes oxidative DNA damage and lipid peroxidation.
- **Selectivity:** Notably, **MM 47755** has been reported to show low cytotoxicity against human cell lines (e.g., HepG2 IC₅₀ > 100 μM), suggesting a therapeutic window where virulence inhibition occurs without host toxicity.

Part 3: Signaling & Pathway Visualization

The following diagram illustrates the dual impact of **MM 47755**: blocking the virulence shield (staphyloxanthin) and inducing direct oxidative stress.



[Click to download full resolution via product page](#)

Figure 1: Dual-Action Mechanism. **MM 47755** inhibits the formation of the antioxidant staphyloxanthin shield while simultaneously generating internal oxidative stress, rendering the

bacterium vulnerable to host immunity.

Part 4: Experimental Protocols

Protocol A: Staphyloxanthin Inhibition Assay

Objective: To quantify the anti-virulence activity of **MM 47755** without confounding growth inhibition.

- Preparation: Dissolve **MM 47755** in DMSO to create a 10 mM stock. Store at -20°C in the dark.
- Culture: Inoculate *S. aureus* (e.g., strain Newman or MRSA USA300) into Mueller-Hinton Broth (MHB).
- Treatment: Add **MM 47755** at sub-MIC concentrations (range: 1 µM – 50 µM). Include a DMSO vehicle control.
- Incubation: Incubate at 37°C with shaking (200 rpm) for 24 hours.
- Harvest: Centrifuge 2 mL of culture (10,000 x g, 5 min). Discard supernatant.
- Extraction: Resuspend pellet in 200 µL methanol. Heat at 55°C for 5 minutes to extract pigment.
- Quantification: Centrifuge to remove cell debris. Measure absorbance of the supernatant at 465 nm.
- Calculation:

[2]

Protocol B: MIC Determination (Microdilution)

Objective: To determine the direct antibacterial potency.

- Plate Setup: Use a 96-well clear bottom plate.

- Dilution: Perform 2-fold serial dilutions of **MM 47755** in MHB (Range: 128 µg/mL to 0.25 µg/mL).
- Inoculum: Adjust bacterial culture to CFU/mL. Add 100 µL to each well.
- Controls:
 - Negative Control: Media only.
 - Positive Control: Vancomycin or Linezolid.
- Readout: Incubate 18–24 hours at 37°C. Measure OD600. The MIC is the lowest concentration showing no visible growth.

Part 5: References

- Sakai, K., et al. (2012). "Search method for inhibitors of Staphyloxanthin production by methicillin-resistant Staphylococcus aureus." Biological and Pharmaceutical Bulletin, 35(1), 48-53.
- Gilpin, M. L., et al. (1989). "**MM 47755**, a new benz[a]anthracene antibiotic from a streptomycete."^[3] The Journal of Antibiotics, 42(4), 627-628.^[3]^[4]
- Kesenheimer, C., & Groth, U. (2006). "Total synthesis of (-)-8-O-methyltetrangomycin (**MM 47755**)."^[4]^[5] Organic Letters, 8(12), 2507-2510.
- Cayman Chemical. "6-Deoxy-8-O-methylrabelomycin Product Datasheet."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Inhibition of Staphylococcus aureus and Pseudomonas aeruginosa Biofilm and Virulence by Active Fraction of Syzygium cumini \(L.\) Skeels Leaf Extract: In-Vitro and In Silico Studies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. academic.oup.com \[academic.oup.com\]](#)
- [4. Thieme E-Journals - Planta Medica / Abstract \[thieme-connect.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [To cite this document: BenchChem. \[MM 47755: Mechanism of Action\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1244133/docs#mm-47755-mechanism-of-action\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check